molecular formula C8H9NOS B1529386 2-(1-Isocyanatoethyl)-5-methylthiophene CAS No. 1341887-09-9

2-(1-Isocyanatoethyl)-5-methylthiophene

Cat. No. B1529386
M. Wt: 167.23 g/mol
InChI Key: YAGZNNPMCUPFPR-UHFFFAOYSA-N
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Description

Isocyanates are a group of low molecular weight, highly reactive compounds with a functional isocyanate group . They are widely used in the manufacturing of flexible and rigid polyurethane foams, soft furniture, and insulation in buildings .


Molecular Structure Analysis

Isocyanates are defined by the isocyanate functional group (−N = C = O). Most commercial isocyanates contain one isocyanate group (mono-isocyanates) or two isocyanate groups (di-isocyanates), attached to an aliphatic or an aromatic moiety .


Chemical Reactions Analysis

Isocyanates are highly reactive and can undergo a variety of chemical reactions. They are known to react with water to form amines and carbon dioxide .


Physical And Chemical Properties Analysis

Isocyanates have a variety of physical and chemical properties. For example, they have a relatively low molecular weight and are highly reactive .

Scientific Research Applications

Material Science and Engineering

One notable application of thiophene derivatives is in the development of n-channel conductors for thin-film transistors (TFTs). Research by Pappenfus et al. (2002) demonstrates the synthesis of a terthiophene-based quinodimethane showing planar quinoid geometry, which is part of a dimerized face-to-face π-stack, exhibiting n-channel conduction in TFT measurements. This highlights the potential of thiophene derivatives in electronics and photonics applications, suggesting a similar utility for 2-(1-Isocyanatoethyl)-5-methylthiophene in creating advanced electronic materials (Pappenfus et al., 2002).

Organic Synthesis

In organic synthesis, derivatives of 5-methylthiophene, a related compound, have been employed as versatile intermediates. For instance, Yang's work on 2-Chloro-5-methylthiophene underlines its utility in the synthesis of pharmaceuticals and agrochemicals, presenting a low-cost and efficient preparation route. This supports the use of 2-(1-Isocyanatoethyl)-5-methylthiophene in synthesizing complex molecules with potential applications in drug discovery and agricultural chemistry (Zhang-Qi Yang, 2010).

Photochromic Materials

The synthesis and characterization of photochromic liquid crystal dithienylcyclopentene derivatives from 2-chloro-5-methylthiophene showcase the adaptability of thiophene derivatives in creating materials that change color under different light irradiations. Such materials are critical for developing light-responsive sensors, displays, and smart windows, indicating the potential of 2-(1-Isocyanatoethyl)-5-methylthiophene in photonic and optoelectronic applications (Shuzhen Cui, D. Shen, Zhi-gang Zheng, 2016).

Safety And Hazards

Exposure to isocyanates can lead to severely adverse health effects such as asthma, inflammation in the respiratory tract, and cancer . Therefore, the production of isocyanates and products containing isocyanates is heavily regulated from a health and safety perspective .

properties

IUPAC Name

2-(1-isocyanatoethyl)-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZNNPMCUPFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isocyanatoethyl)-5-methylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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